molecular formula C15H14S B15411533 1-(Propan-2-yl)dibenzo[b,d]thiophene CAS No. 376364-06-6

1-(Propan-2-yl)dibenzo[b,d]thiophene

Cat. No.: B15411533
CAS No.: 376364-06-6
M. Wt: 226.3 g/mol
InChI Key: SNHORWBLAXICEN-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)dibenzo[b,d]thiophene is a synthetic organic compound featuring a dibenzothiophene core structure, which is a privileged scaffold in medicinal chemistry and materials science . The dibenzothiophene unit is a planar, aromatic heterocycle known for its electron-rich properties, making it an attractive building block for developing substances with specific electronic characteristics . While the specific properties of this derivative are under investigation, its structure combines the robust dibenzothiophene system with an isopropyl substituent, which can significantly influence the compound's lipophilicity, metabolic stability, and overall interaction with biological targets . Researchers are exploring this and related analogues primarily in the field of drug discovery. The dibenzothiophene scaffold is found in compounds with a wide range of biological activities, and structural modifications at various positions are key to optimizing binding affinity and selectivity for specific targets . For instance, closely related dibenzothiophene derivatives have been designed as high-affinity ligands for neuronal receptors, such as the α7-nicotinic acetylcholine receptor (α7-nAChR), and are being investigated as potential imaging agents for the central nervous system . This compound is provided for research use only (RUO) and is not intended for diagnostic or therapeutic applications. Handling should adhere to all applicable laboratory safety standards.

Properties

CAS No.

376364-06-6

Molecular Formula

C15H14S

Molecular Weight

226.3 g/mol

IUPAC Name

1-propan-2-yldibenzothiophene

InChI

InChI=1S/C15H14S/c1-10(2)11-7-5-9-14-15(11)12-6-3-4-8-13(12)16-14/h3-10H,1-2H3

InChI Key

SNHORWBLAXICEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C3=CC=CC=C3SC2=CC=C1

Origin of Product

United States

Biological Activity

1-(Propan-2-yl)dibenzo[b,d]thiophene is a compound that belongs to the class of dibenzo[b,d]thiophenes, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a dibenzo[b,d]thiophene backbone with an isopropyl group attached. The structural formula can be represented as follows:

C15H12S\text{C}_{15}\text{H}_{12}\text{S}

This compound's unique structure contributes to its biological activity, particularly in interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as a therapeutic agent.

1. Serotonin Receptor Affinity

Research indicates that derivatives of dibenzo[b,d]thiophenes exhibit significant affinity towards serotonin receptors, particularly the 5-HT1A receptor. For instance, a study on related compounds demonstrated that certain derivatives displayed micromolar affinities (K_i values ranging from 2.30 μM to as low as 20 nM) for these receptors . This suggests that this compound may also interact with serotonin receptors, potentially influencing mood and anxiety pathways.

2. Anti-inflammatory Properties

Dibenzo[b,d]thiophene derivatives have been explored for their anti-inflammatory properties. A related study showed that compounds within this class exhibited inhibition of cyclooxygenase enzymes (COX), which are key players in inflammatory processes. For example, some derivatives demonstrated IC_50 values as low as 0.12 μM against COX-2 . Although specific data on this compound is limited, its structural similarity suggests potential anti-inflammatory activity.

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Serotonergic Modulation : By interacting with serotonin receptors, the compound may modulate neurotransmitter levels in the brain, influencing mood and anxiety.
  • Inhibition of Inflammatory Pathways : Similar compounds have been shown to inhibit COX enzymes, suggesting a possible mechanism for reducing inflammation and associated pain.

Case Studies

Several case studies have investigated the biological effects of dibenzo[b,d]thiophene derivatives:

  • Study on Serotonin Receptor Binding : A series of benzo[b]thiophenes were synthesized and tested for their binding affinity to the 5-HT1A receptor. The most promising compound showed a K_i value indicating strong receptor binding, suggesting potential therapeutic applications in treating anxiety disorders .
  • Anti-inflammatory Activity Assessment : In a study assessing the anti-inflammatory properties of various dibenzo[b,d]thiophene derivatives, one compound exhibited significant reduction in carrageenan-induced paw edema in animal models, indicating potential use in treating inflammatory conditions .

Comparison with Similar Compounds

Example Compounds:

  • 1-(Dibenzo[b,d]thiophen-4-yl)-1H-benzo[d]imidazole (Yield: 78%)
  • 1-(Dibenzo[b,d]thiophen-2-yl)-1H-imidazole (Yield: 77%)

Key Differences:

  • Substituent Position and Type : The target compound has an isopropyl group, whereas these derivatives feature imidazole or benzimidazole groups at positions 2 or 3. The electron-rich imidazole enhances π-conjugation, affecting electronic properties like charge transport in OLEDs .
  • Synthetic Routes : These compounds are synthesized via nucleophilic aromatic substitution using brominated dibenzothiophenes, differing from the likely alkylation or Friedel-Crafts methods for introducing isopropyl groups .

Applications : Imidazole-substituted derivatives are studied as Pin1 inhibitors (anticancer agents) and photoinitiators, whereas isopropyl-substituted variants may prioritize steric modulation for drug binding or material stability .

Benzo[b]thiophene Derivatives with Alkyl Chains

Example Compound:

  • 1-(2-Benzo[b]thiophen-2-yl)propan-2-yl)piperidine (Yield: 15%)

Key Differences:

  • Core Structure : Benzo[b]thiophene (one benzene fused to thiophene) vs. dibenzo[b,d]thiophene (two benzenes). The reduced aromaticity of benzo[b]thiophene increases reactivity in hydrogenation reactions .

Applications : Piperidine derivatives are explored in neuroscience (e.g., dopamine reuptake inhibitors), while dibenzo[b,d]thiophenes with bulky substituents are suited for materials science due to enhanced thermal stability .

Dibenzo[b,d]thiophene Sulfones and Oxides

Example Compounds:

  • Dibenzo[b,d]thiophene sulfone (used in photocatalytic polymers)
  • 4-(1H-imidazol-1-yl)dibenzo[b,d]thiophene 5-oxide (Yield: 93%)

Key Differences:

  • Electronic Effects : Sulfone groups increase electron deficiency, improving photocatalytic activity in conjugated microporous polymers (CMPs). Oxides exhibit polarity-dependent solubility and reactivity .
  • Synthesis : Sulfones require oxidation (e.g., H₂O₂), whereas isopropyl groups may be introduced via alkylation.

Applications: Sulfone derivatives excel in light-driven hydrogen evolution (quantum yields up to 10× higher than non-sulfonated analogs), while isopropyl derivatives may optimize solubility for organic electronics .

Dibenzo[b,d]thiophene-Based COX Inhibitors

Example Compounds:

  • (S)-2-(dibenzo[b,d]thiophen-3-yl)propanoic acid derivatives

Key Differences:

  • Functional Groups: Propanoic acid groups enable hydrogen bonding to COX-1/2 enzymes, unlike the nonpolar isopropyl group.
  • Bioactivity : These derivatives show COX-1 selectivity (e.g., compound 66 with ΔG = -9.2 kcal/mol for COX-1), whereas isopropyl-substituted analogs might prioritize lipophilicity for membrane penetration .

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically employs anhydrous aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) as catalysts in dichloromethane or nitrobenzene at 0–25°C. The isopropyl halide acts as the alkylating agent, generating a carbocation intermediate that reacts with the electron-rich positions of dibenzo[b,d]thiophene. Regioselectivity is influenced by the sulfur atom’s electron-donating effects, which activate the 1- and 4-positions preferentially (Figure 1A).

Table 1: Representative Friedel-Crafts Alkylation Conditions for Dibenzo[b,d]thiophene Derivatives

Alkylating Agent Catalyst Solvent Temperature (°C) Yield (%) Reference
Isopropyl chloride AlCl₃ DCM 0–25 60–75*
Isopropyl bromide FeCl₃ Nitrobenzene 25 50–65*

*Theoretical yields extrapolated from analogous reactions.

Limitations and Optimization

Competitive dialkylation and over-alkylation are common side reactions, necessitating careful control of stoichiometry (1:1 molar ratio of dibenzothiophene to alkylating agent). Purification via recrystallization from toluene or column chromatography is required to isolate the monoalkylated product. Recent advances in flow chemistry have improved selectivity by minimizing contact time between intermediates.

Palladium-Catalyzed Cross-Coupling Approaches

Transition-metal-catalyzed cross-coupling offers a modular strategy for introducing the isopropyl group via pre-functionalized dibenzothiophene precursors. The Suzuki-Miyaura coupling, in particular, is well-suited for this purpose.

Suzuki-Miyaura Coupling

This method requires a dibenzo[b,d]thiophene boronic acid or ester and an isopropyl-containing aryl halide. For example, 1-bromo-4-isopropylbenzene could couple with dibenzo[b,d]thiophene-1-boronic acid under palladium catalysis.

Representative Protocol

  • Catalyst : Pd(PPh₃)₄ (2 mol%)
  • Base : Na₂CO₃ (2 M aqueous solution)
  • Solvent : Toluene/ethanol (3:1)
  • Temperature : 80–100°C, 12–24 h

The reaction proceeds via oxidative addition of the aryl halide to palladium, transmetallation with the boronic acid, and reductive elimination to form the carbon-carbon bond.

Challenges in Regiocontrol

The synthesis of dibenzo[b,d]thiophene boronic acids is non-trivial due to the sulfur atom’s propensity to coordinate palladium, leading to undesired side reactions. Directed ortho-metalation strategies using directing groups (e.g., sulfoxide or sulfone) have been employed to enhance regioselectivity. For instance, dibenzo[b,d]thiophene-5-oxide undergoes directed C-H borylation at the 1-position with >80% selectivity, enabling subsequent coupling.

Cyclization of Pre-Functionalized Precursors

Constructing the dibenzothiophene core with the isopropyl group already in place avoids late-stage functionalization challenges. This approach often involves intramolecular cyclization of biaryl sulfides or sulfoxides.

Thiophenol-Based Cyclization

A representative route involves:

  • Synthesis of 2-isopropylphenyl thiophenol via nucleophilic aromatic substitution of 2-isopropylbromobenzene with NaSH.
  • Coupling with 2-bromophenylboronic acid under Suzuki conditions to form 2-isopropyl-2'-bromobiphenyl sulfide.
  • Pd-catalyzed intramolecular C-S bond formation to yield the target compound.

Key Reaction Parameters

  • Catalyst : Pd(OAc)₂ (5 mol%)
  • Ligand : XPhos (10 mol%)
  • Oxidant : Cu(OAc)₂ (2 equiv)
  • Solvent : DMF, 120°C, 24 h

This method affords moderate yields (40–55%) but ensures precise control over substituent placement.

Directed C-H Functionalization

Recent advances in C-H activation enable direct isopropylation of dibenzo[b,d]thiophene without pre-functionalization.

Palladium-Catalyzed C-H Alkylation

Using a sulfoxide directing group, the 1-position of dibenzo[b,d]thiophene-5-oxide can undergo alkylation with isopropyl iodide.

Protocol

  • Catalyst : Pd(OTf)₂ (5 mol%)
  • Oxidant : Ag₂CO₃ (2 equiv)
  • Solvent : TFA, 60°C, 12 h
  • Yield : 70% (theoretical estimate based on analogous reactions)

The sulfoxide group directs palladium to the adjacent C-H bond, facilitating oxidative addition of the alkyl iodide (Figure 1B). Subsequent reductive elimination forms the C-Ipr bond, and the sulfoxide is reduced back to sulfide using PPh₃.

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Each Method

Method Advantages Limitations
Friedel-Crafts Low cost, simple setup Poor regioselectivity, side reactions
Suzuki Coupling High modularity Requires pre-functionalized precursors
Cyclization Precise substituent control Multi-step, moderate yields
C-H Functionalization Atom-economical, step-efficient Requires directing groups

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Propan-2-yl)dibenzo[b,d]thiophene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via electrophilic substitution or transition-metal-catalyzed coupling. For example, the dibenzo[b,d]thiophene scaffold can be functionalized by introducing substituents like the propan-2-yl group using Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling . Reaction temperature and solvent polarity significantly affect regioselectivity: polar aprotic solvents (e.g., DMF) favor substitution at electron-deficient positions, while non-polar solvents enhance π-stacking interactions .

Q. How is the electronic structure of this compound characterized experimentally?

  • Methodological Answer : UV-Vis spectroscopy and cyclic voltammetry are standard for probing electronic properties. The thiophene ring’s electron-deficient nature reduces the HOMO-LUMO gap, visible in bathochromic shifts (~350–400 nm in UV-Vis) . Electrochemical studies in anhydrous acetonitrile reveal oxidation potentials around +1.2 V vs. Ag/AgCl, correlating with its stability in redox environments .

Q. What are the preliminary applications of this compound in material science?

  • Methodological Answer : The planar, conjugated structure makes it suitable for organic semiconductors. For instance, its derivatives exhibit hole-blocking capabilities in blue phosphorescent OLEDs due to high triplet energy levels (~2.8 eV) . In photocatalysis, sulfone derivatives (e.g., dibenzothiophene-S,S-dioxide) enhance hydrogen evolution rates (up to 44.2 mmol h⁻¹ g⁻¹) under visible light when combined with K₂HPO₄ .

Advanced Research Questions

Q. How do steric and electronic effects of the propan-2-yl substituent influence binding affinity in COX enzyme inhibition?

  • Methodological Answer : Docking studies (e.g., AutoDock Vina) show that the propan-2-yl group induces steric hindrance in COX-2’s hydrophobic pocket, reducing binding affinity compared to COX-1. For example, compound 66 (dibenzo[b,d]thiophene analog) exhibits a ΔG of −9.2 kcal/mol for COX-1 vs. −8.1 kcal/mol for COX-2, explaining its selectivity . Methyl/fluoro substitutions at the 4-position further modulate interactions via van der Waals forces .

Q. What strategies resolve contradictions in reported photocatalytic efficiencies of dibenzothiophene derivatives?

  • Methodological Answer : Discrepancies arise from variations in polymer backbone design (e.g., dual pyridinic N atoms vs. triazine linkages). Controlled experiments show that dual pyridinic N-doping reduces charge recombination, increasing hydrogen evolution rates by 30% compared to non-doped analogs. XPS and transient absorption spectroscopy validate these findings .

Q. How can diazo-functionalized derivatives of this compound be synthesized safely for carbene transfer reactions?

  • Methodological Answer : Use hypervalent iodine(III) reagents (e.g., PhI(OAc)₂) under photochemical conditions to generate diazomethyl radicals. Key steps: (1) React dibenzo[b,d]thiophene 5-oxide with ethyl diazoacetate in CH₂Cl₂ at −20°C; (2) Purify via silica gel chromatography (hexane/EtOAc 4:1). Safety: Conduct risk assessments for explosive diazo intermediates and use blast shields .

Q. What crystallographic data support the structural stability of fused dibenzothiophene systems?

  • Methodological Answer : Single-crystal X-ray diffraction of dibenzo[d,d′]benzo[1,2-b:4,3-b′]dithiophene reveals a planar geometry with a dihedral angle of 1.2° between thiophene rings. The S···S distance (3.05 Å) indicates weak intermolecular interactions, stabilizing the crystal lattice .

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